5-(2-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, density, refractive index, and spectral properties .Scientific Research Applications
Structural and Interaction Studies
Tetrazole derivatives, including those similar to 5-(2-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole, have been extensively studied for their structural properties and interactions with biological molecules. For instance, the crystal structure of two tetrazole derivatives was determined, revealing the planarity of the tetrazole rings and the lack of conjugation with the aryl rings at the 1- and 5-positions. Docking studies were conducted to understand these molecules' orientation and interaction within the active site of the cyclooxygenase-2 enzyme, highlighting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Antitumor Activity
Some tetrazole compounds have shown promising antitumor activities. For example, a study on imidazotetrazines, compounds structurally related to tetrazoles, demonstrated curative activity against L-1210 and P388 leukemia, suggesting the potential of tetrazole derivatives in cancer therapy (Stevens et al., 1984).
Synthesis and Bioassay Studies
Further research on tetrazole derivatives included synthesis, crystal structure determination, and bioassay studies to explore their biological activities. For example, two synthesized tetrazole compounds were evaluated for their inhibitory potency against cyclooxygenase enzymes, although they showed no significant inhibition, highlighting the importance of structural variations in biological activity (Al-Hourani et al., 2020).
Catalytic and Green Chemistry Applications
Tetrazole derivatives have also been explored for their application in green chemistry. A study involving a magnetic Brønsted acidic ionic liquid based on 5-phenyl-1H-tetrazole showcased its use as a catalyst for synthesizing 1-carbamoyl-1-phenylureas, demonstrating the role of tetrazole derivatives in facilitating environmentally friendly chemical reactions (Nasrollahzadeh et al., 2018).
Mechanism of Action
- CET likely interacts with cellular components involved in DNA synthesis or repair. For instance, related compounds such as 2-chloroethyl chloroformate and chlorambucil target DNA by cross-linking guanine bases, disrupting DNA replication .
Target of Action
Mode of Action
Safety and Hazards
Properties
IUPAC Name |
5-(2-chloroethyl)-1-phenyltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-7-6-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGMOBKRYYBVQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279175 | |
Record name | 5-(2-Chloroethyl)-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181457-82-8 | |
Record name | 5-(2-Chloroethyl)-1-phenyl-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chloroethyl)-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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